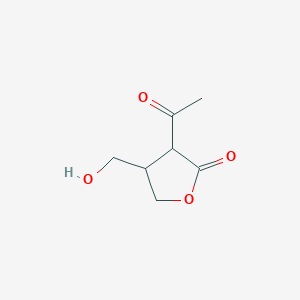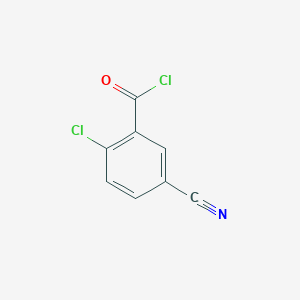
3-Acetyl-4-(hydroxymethyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4-(hydroxymethyl)oxolan-2-one, also known as Acyclovir, is a synthetic nucleoside analogue used in the treatment of viral infections. It was first synthesized in the 1970s and has since been widely used for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Acyclovir is a prodrug that is converted into its active form by viral thymidine kinase.
Mécanisme D'action
3-Acetyl-4-(hydroxymethyl)oxolan-2-one works by inhibiting viral DNA synthesis through the selective inhibition of viral thymidine kinase. Once converted to its active form, acyclovir is incorporated into the growing viral DNA chain, causing chain termination and preventing further viral replication.
Biochemical and physiological effects:
3-Acetyl-4-(hydroxymethyl)oxolan-2-one is well-tolerated and has a low toxicity profile. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of oral administration. 3-Acetyl-4-(hydroxymethyl)oxolan-2-one is primarily eliminated through the kidneys, with a half-life of approximately 2.5 hours in adults with normal renal function.
Avantages Et Limitations Des Expériences En Laboratoire
3-Acetyl-4-(hydroxymethyl)oxolan-2-one is a widely used antiviral agent that has been extensively studied for its biochemical and physiological effects. It is relatively easy to synthesize and has a low toxicity profile, making it a useful tool for laboratory experiments. However, its specificity for viral thymidine kinase limits its use in experiments involving other enzymes or cellular processes.
Orientations Futures
May include the development of new analogues with improved pharmacokinetic properties or increased specificity for viral thymidine kinase. Additionally, the potential use of acyclovir in combination with other antiviral agents or immunomodulatory therapies may be explored.
Méthodes De Synthèse
3-Acetyl-4-(hydroxymethyl)oxolan-2-one can be synthesized using a multi-step process that involves the reaction of guanine with acetic anhydride to form a protected intermediate, which is then converted to the desired product through a series of steps involving hydrolysis, oxidation, and deprotection.
Applications De Recherche Scientifique
3-Acetyl-4-(hydroxymethyl)oxolan-2-one has been extensively studied for its antiviral properties and has been shown to be effective against a wide range of viral infections, including HSV and VZV. It has also been studied for its potential use in the treatment of other viral infections, such as Epstein-Barr virus (EBV) and cytomegalovirus (CMV).
Propriétés
Numéro CAS |
119502-23-7 |
|---|---|
Nom du produit |
3-Acetyl-4-(hydroxymethyl)oxolan-2-one |
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
3-acetyl-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C7H10O4/c1-4(9)6-5(2-8)3-11-7(6)10/h5-6,8H,2-3H2,1H3 |
Clé InChI |
PDNAGFIQWFIEDW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(COC1=O)CO |
SMILES canonique |
CC(=O)C1C(COC1=O)CO |
Synonymes |
2(3H)-Furanone, 3-acetyldihydro-4-(hydroxymethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)



![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)







